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molecular formula C14H11NO3 B8803065 4-Hydroxy-4'-nitrostilbene

4-Hydroxy-4'-nitrostilbene

Cat. No. B8803065
M. Wt: 241.24 g/mol
InChI Key: OETQWIHJPIESQB-UHFFFAOYSA-N
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Patent
US05326661

Procedure details

The Schiffs base of Formula 19 (807 g, 4.098 m) , 4-nitrophenylacetic acid (Formula 20, 742 g, 4.098 m), and glacial acetic acid (3.5 liters) were charged into a 12 liter, 4 necked flask, fitted with a reflux condenser, a mechanical stirrer, and a long thermometer, and provided with an argon atmosphere. The mixture was heated to about 50° C., and stirred for about 7 days at that temperature, during when an orange solid formed in the reaction. After that period, the mixture was refluxed for about 2 hours, and the solution was concentrated to about 2500 ml by distilling off a quantity of the acetic acid. Cooling of the mixture gave an orange solid, which was then filtered, and dried. The product of Formula 21 was recrystallized from boiling acetonitrile to give bright yellow needles, which were filtered and dried in a vacuum oven at about 70° C. Yield: 693 g (70%), m.p. 208°-210° C.
[Compound]
Name
Formula 19
Quantity
807 g
Type
reactant
Reaction Step One
Quantity
742 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](O)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:14]([OH:17])(=O)[CH3:15]>>[OH:17][C:14]1[CH:15]=[CH:6][C:5]([CH:11]=[CH:10][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)=[CH:4][CH:9]=1

Inputs

Step One
Name
Formula 19
Quantity
807 g
Type
reactant
Smiles
Name
Quantity
742 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
3.5 L
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for about 7 days at that temperature, during when an orange solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser, a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a long thermometer, and provided with an argon atmosphere
CUSTOM
Type
CUSTOM
Details
formed in the reaction
WAIT
Type
WAIT
Details
After that period
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for about 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to about 2500 ml
DISTILLATION
Type
DISTILLATION
Details
by distilling off a quantity of the acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
Cooling of the mixture
CUSTOM
Type
CUSTOM
Details
gave an orange solid, which
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product of Formula 21 was recrystallized
CUSTOM
Type
CUSTOM
Details
to give bright yellow needles, which
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at about 70° C

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
Smiles
OC1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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